molecular formula C12H18O2 B14345921 3-(5-Methoxypent-4-EN-1-YL)cyclohex-2-EN-1-one CAS No. 93136-22-2

3-(5-Methoxypent-4-EN-1-YL)cyclohex-2-EN-1-one

Cat. No.: B14345921
CAS No.: 93136-22-2
M. Wt: 194.27 g/mol
InChI Key: FAVNZODLCZGSAH-UHFFFAOYSA-N
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Description

3-(5-Methoxypent-4-EN-1-YL)cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are characterized by a six-membered ring containing a double bond and a ketone functional group. This compound is notable for its unique structure, which includes a methoxypentyl side chain attached to the cyclohexenone ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxypent-4-EN-1-YL)cyclohex-2-EN-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxypentyl side chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces alcohols.

Scientific Research Applications

3-(5-Methoxypent-4-EN-1-YL)cyclohex-2-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methoxypent-4-EN-1-YL)cyclohex-2-EN-1-one involves its interaction with molecular targets and pathways within cells. As an enone, it can participate in Michael addition reactions with nucleophiles, which can lead to the formation of various adducts . These interactions can affect cellular processes and pathways, making the compound useful for studying biochemical mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methoxypent-4-EN-1-YL)cyclohex-2-EN-1-one is unique due to its specific methoxypentyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

93136-22-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-(5-methoxypent-4-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H18O2/c1-14-9-4-2-3-6-11-7-5-8-12(13)10-11/h4,9-10H,2-3,5-8H2,1H3

InChI Key

FAVNZODLCZGSAH-UHFFFAOYSA-N

Canonical SMILES

COC=CCCCC1=CC(=O)CCC1

Origin of Product

United States

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